Elimination of Proton Pump Inhibitor Drug-Drug Interaction (DDI) vs. Entospletinib
The first-generation SYK inhibitor, entospletinib (GS-9973), exhibits a significant drug-drug interaction with proton pump inhibitors (PPIs), a common comedication in patient populations. This interaction compromises drug absorption and clinical efficacy. Lanraplenib was specifically optimized to eliminate this liability. In a direct comparative analysis, entospletinib's development for inflammatory diseases was limited by its PPI interaction, whereas lanraplenib was shown to be 'devoid of any interactions with PPI' [1].
| Evidence Dimension | Susceptibility to Drug-Drug Interaction with Proton Pump Inhibitors |
|---|---|
| Target Compound Data | No interaction with PPIs |
| Comparator Or Baseline | Entospletinib (GS-9973): Exhibits a significant DDI with PPIs |
| Quantified Difference | Qualitative: Presence of DDI vs. Absence of DDI |
| Conditions | Clinical development assessment as described in the drug discovery publication [1]. |
Why This Matters
This eliminates a major source of pharmacokinetic variability and potential treatment failure in patients requiring acid-reducing agents, making Lanraplenib a more reliable option for clinical studies and future therapeutic use.
- [1] Blomgren P, et al. (2020). Discovery of Lanraplenib (GS-9876): A Once-Daily Spleen Tyrosine Kinase Inhibitor for Autoimmune Diseases. ACS Med Chem Lett. PMID: 32292557. View Source
